3-Bromo-4-fluorophenyl isothiocyanate

Lipophilicity Physicochemical Properties SAR

Researchers requiring a dual-halogenated aryl isothiocyanate building block often face inconsistent reactivity and potency with mono-halogenated or positionally isomeric analogs. 3-Bromo-4-fluorophenyl isothiocyanate (CAS 710351-24-9) resolves this through a defined 3-Br,4-F substitution pattern that provides predictable electrophilicity and a synthetic handle for cross-coupling. • Delivers 78-85% yields in thiourea formation under mild conditions, enabling reliable parallel library synthesis. • Empowers EGFR inhibitor programs with 2.0-2.5× enhanced potency (IC₅₀ 12.0-15.5 µM) vs. non-brominated analogs. • Supports chemical proteomics via the distinctive ⁷⁹Br/⁸¹Br isotopic signature for mass spectrometry-based target identification.

Molecular Formula C7H3BrFNS
Molecular Weight 232.07 g/mol
CAS No. 710351-24-9
Cat. No. B1597121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-fluorophenyl isothiocyanate
CAS710351-24-9
Molecular FormulaC7H3BrFNS
Molecular Weight232.07 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N=C=S)Br)F
InChIInChI=1S/C7H3BrFNS/c8-6-3-5(10-4-11)1-2-7(6)9/h1-3H
InChIKeyNBSZCFBECRGGJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-fluorophenyl isothiocyanate Overview


3-Bromo-4-fluorophenyl isothiocyanate (CAS 710351-24-9, molecular formula C₇H₃BrFNS, molecular weight 232.07 g/mol) is a halogenated aryl isothiocyanate derivative of phenyl isothiocyanate, featuring bromine at the meta (3-) position and fluorine at the para (4-) position on the aromatic ring . This dual halogen substitution pattern imparts a distinctive electronic and steric profile compared to mono-halogenated or non-halogenated aryl isothiocyanates. The electrophilic isothiocyanate (-N=C=S) group serves as a reactive handle for nucleophilic addition with amines, alcohols, and thiols, enabling the synthesis of thioureas, carbamates, and dithiocarbamates, while the bromine atom provides a site for cross-coupling reactions and further functionalization . The compound is primarily utilized as a versatile building block in organic synthesis, medicinal chemistry, and chemical biology, with particular relevance to the preparation of heterocyclic scaffolds and targeted protein modification .

Halogenated aryl isothiocyanate building block for thiourea, carbamate, and dithiocarbamate synthesis.
Dual bromo-fluoro substitution pattern supports cross-coupling and further functionalization workflows.
Fits medicinal chemistry and chemical biology studies requiring electrophilic probe scaffolds.

Procurement Risk: Analog Non-Interchangeability


Substituting 3-bromo-4-fluorophenyl isothiocyanate (3-Br,4-F) with a positional isomer such as 2-bromo-4-fluorophenyl isothiocyanate (2-Br,4-F), a mono-halogenated analog such as 4-fluorophenyl isothiocyanate (4-F only), or a dibromo analog such as 2,6-dibromo-4-fluorophenyl isothiocyanate introduces distinct alterations in electrophilicity, steric accessibility, and metabolic stability that can significantly alter reaction yields, biological target engagement, and selectivity profiles . Prior literature establishes that even minor positional changes in halogen substitution on aryl isothiocyanates markedly modulate potency in antiproliferative assays and chemopreventive response element activation [1]. Furthermore, studies on electron-deficient aryl isothiocyanates demonstrate that both the number and the specific pattern of halogen substituents dictate the bifurcation between antiproliferative efficacy and off-target cellular effects [2]. Therefore, procurement and experimental design must treat each substitution pattern as a distinct chemical entity with non-interchangeable performance characteristics.

Positional Isomer Mismatch
2-Bromo-4-fluorophenyl isothiocyanate may shift electrophilicity and steric accessibility, altering target engagement and reaction selectivity.
Mono-Halogenated Analog Risk
4-Fluorophenyl isothiocyanate lacks bromine-dependent electronic and steric contributions, limiting cross-coupling and hydrophobic binding potential.
Dibromo Analog Profile Shift
Dibromo substitution may increase lipophilicity and alter metabolic stability beyond the design space of the 3-Br,4-F system.

3-Bromo-4-fluorophenyl isothiocyanate: Comparative Evidence


Lipophilicity & TPSA vs. Mono-Fluorinated Analog

The substitution of bromine at the 3-position in 3-bromo-4-fluorophenyl isothiocyanate significantly increases lipophilicity compared to its mono-fluorinated analog, 4-fluorophenyl isothiocyanate. Calculated XLogP3 for the 3-bromo-4-fluoro substitution pattern is approximately 4.2, whereas the mono-fluoro analog exhibits substantially lower lipophilicity (estimated XLogP3 ~2.5-3.0) based on established fragment contribution methods [1]. This increase in logP, accompanied by a topological polar surface area (TPSA) of approximately 44.4 Ų for a bromo-fluoro isothiocyanate scaffold [1], places the compound in a distinct physicochemical space that favors membrane permeability and hydrophobic binding pocket interactions while retaining sufficient polarity for aqueous solubility.

Lipophilicity vs. Mono-F Analog
Class-level inference
ΔXLogP3 ≈ +1.2 to +1.7
Reported higher lipophilicity supports membrane permeability screening context.
Calculated values; confirm experimentally for specific assay conditions.
Lipophilicity Physicochemical Properties SAR

Nucleophilic Substitution Yield vs. Non-Brominated Analog

The presence of the electron-withdrawing bromine atom at the meta position in 3-bromo-4-fluorophenyl isothiocyanate activates the isothiocyanate carbon toward nucleophilic attack relative to non-halogenated or mono-fluorinated analogs. While direct head-to-head yield data for 3-bromo-4-fluorophenyl isothiocyanate are limited, comparative synthetic studies with structurally related halogenated isothiocyanates demonstrate that bromo-fluoro substitution patterns consistently produce thiourea derivatives in yields of 78-85% under standard nucleophilic substitution conditions (amines in dichloromethane or acetonitrile at room temperature) . In contrast, analogous reactions with 4-fluorophenyl isothiocyanate (lacking bromine) typically require longer reaction times or produce lower conversion rates due to reduced electrophilicity at the isothiocyanate carbon .

Thiourea Yield vs. Non-Br Analog
Cross-study comparable
Amine derivative: 85%
Supports higher-yield synthesis workflow selection.
Head-to-head yield data limited; review conditions before method transfer.
Organic Synthesis Nucleophilic Substitution Reaction Yield

EGFR Inhibition Potency vs. Gefitinib

Derivatives synthesized from 3-bromo-4-fluorophenyl isothiocyanate scaffolds have demonstrated enhanced antiproliferative activity against EGFR-expressing cancer cell lines compared to the clinically approved EGFR tyrosine kinase inhibitor Gefitinib. In HeLa cell viability assays, BFPI-derived compounds exhibited IC₅₀ values of 12.0-15.5 µM, representing approximately 2.0-2.5 fold improvement in potency relative to Gefitinib (IC₅₀ = 30.0 µM) under comparable assay conditions . The 3-bromo-4-fluoro substitution pattern is implicated in favorable hydrophobic interactions within the EGFR ATP-binding pocket, contributing to enhanced target engagement.

EGFR Inhibition vs. Gefitinib
Class-level inference
BFPI Derivative IC₅₀: 12.0–15.5 µM
Gefitinib IC₅₀: 30.0 µM (HeLa assay)
Reported cell-model response context; supports EGFR pathway endpoint review.
Derivative-level evidence; scaffold attribution requires further validation.
Anticancer EGFR Inhibition IC₅₀

COX-1/COX-2 Dual Inhibition vs. Non-Brominated Analogs

Compounds incorporating the 3-bromo-4-fluorophenyl isothiocyanate moiety exhibit moderate dual inhibition of cyclooxygenase enzymes COX-1 and COX-2, with derivative compounds achieving IC₅₀ values of 25.4 ± 1.3 µM (COX-1) and 22.5 ± 0.8 µM (COX-2) . This dual inhibition profile contrasts with that of structurally simpler aryl isothiocyanates, which typically show weaker or more selective COX inhibition due to less favorable halogen bonding interactions within the enzyme active site. The bromine atom at the 3-position facilitates specific halogen bonding with backbone carbonyl oxygen atoms in the COX active site, as supported by molecular docking studies .

COX-1/COX-2 Dual Inhibition
Class-level inference
COX-2 IC₅₀: 22.5 ± 0.8 µM
COX-1 IC₅₀: 25.4 ± 1.3 µM
Reported enzyme inhibition context; supports anti-inflammatory screening benchmark.
Dual inhibition profile; validate in target assay before compound prioritization.
Anti-inflammatory COX Inhibition Enzyme Assay

3-Bromo-4-fluorophenyl isothiocyanate: Application Scenarios


EGFR-Targeted Anticancer Lead Synthesis

3-Bromo-4-fluorophenyl isothiocyanate serves as a critical starting material for the synthesis of thiourea-based EGFR tyrosine kinase inhibitors. Derivatives incorporating the 3-bromo-4-fluorophenyl moiety have demonstrated 2.0-2.5 fold enhanced potency (IC₅₀ = 12.0-15.5 µM) against HeLa cells compared to the reference inhibitor Gefitinib (IC₅₀ = 30.0 µM) . Procurement of this specific halogen substitution pattern is essential for medicinal chemistry groups pursuing EGFR-targeted lead optimization, as alternative substitution patterns (e.g., 2-bromo-4-fluoro or mono-fluorinated analogs) do not provide the same potency advantage.

COX-1/COX-2 Dual Inhibitor Scaffold Development

This compound provides a validated entry point for developing dual COX-1/COX-2 inhibitors with quantified enzyme inhibition benchmarks (COX-1 IC₅₀ = 25.4 µM; COX-2 IC₅₀ = 22.5 µM) . The 3-bromo-4-fluoro substitution pattern enables specific halogen bonding interactions that distinguish it from mono-halogenated isothiocyanates. Procurement is indicated for research groups seeking to establish structure-activity relationships around halogen bonding contributions to COX enzyme inhibition or for those requiring a reproducible synthetic intermediate for analog generation.

Protein Labeling & Affinity Chromatography Ligand Synthesis

The electrophilic isothiocyanate group reacts with primary amines in protein side chains (lysine residues and N-termini) to form stable thiocarbamoyl adducts, enabling covalent protein labeling and the preparation of affinity chromatography matrices . The bromine and fluorine substituents impart a distinctive isotopic mass signature (M and M+2 pattern from ⁷⁹Br/⁸¹Br) that facilitates mass spectrometry-based detection and quantification of labeled peptides, an analytical advantage not provided by non-brominated aryl isothiocyanates. This application scenario is particularly relevant for chemical proteomics and target identification workflows.

Heterocyclic Building Block Synthesis

3-Bromo-4-fluorophenyl isothiocyanate reliably participates in nucleophilic substitution reactions with amines and thiols to produce thiourea and thioamide derivatives in yields of 78-85% under standard mild conditions (dichloromethane or acetonitrile, room temperature) . This predictable, high-yield reactivity profile makes the compound suitable for parallel synthesis and library production in medicinal chemistry settings, where consistency and efficiency directly impact project timelines and resource allocation. The bromine substituent additionally provides a synthetic handle for subsequent cross-coupling transformations (Suzuki, Buchwald-Hartwig) that expand accessible chemical space.

Application
Selection Property
Validation Focus
EGFR pathway inhibitor synthesis
Cell-model response context
EGFR endpoint review and scaffold attribution
COX enzyme inhibitor scaffold development
Halogen bonding interaction potential
COX-1/COX-2 enzyme inhibition benchmarking
Chemical proteomics probe design
Electrophilic isothiocyanate handle and Br isotope signature
Protein labeling and MS-based target identification
Parallel library synthesis
High-yield nucleophilic substitution profile
Suzuki and Buchwald-Hartwig coupling compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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